molecular formula C10H8FNO2 B2923660 [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol CAS No. 1538665-60-9

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B2923660
CAS No.: 1538665-60-9
M. Wt: 193.177
InChI Key: JVJANMNZYPSJMF-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 5 and a hydroxymethyl group at position 3. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazole derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJANMNZYPSJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol C₁₀H₈FNO₂ 193.18 5-(4-Fluorophenyl), 4-(hydroxymethyl) Not explicitly reported; inferred from analogs
(5-Phenyl-1,3-oxazol-4-yl)methanol C₁₀H₉NO₂ 175.19 5-Phenyl, 4-(hydroxymethyl) Antimicrobial (oxazole derivatives)
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid C₁₁H₈FNO₃ 221.19 2-(4-Fluorophenyl), 4-(acetic acid) Not reported; potential solubility in basic media
[5-(4-Fluorophenyl)isoxazol-3-yl]methanol C₁₀H₈FNO₂ 193.18 Isoxazole core, 3-(hydroxymethyl) Structural studies; biological activity uncharacterized
Key Observations:
  • Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability compared to phenyl analogs by reducing electron density in the aromatic system .
  • Solubility: The hydroxymethyl group in this compound improves aqueous solubility relative to non-polar substituents (e.g., phenyl in C₁₀H₉NO₂) .
  • Biological Activity : Oxazole derivatives with triphenylphosphonium groups (e.g., compounds in ) show potent anticancer activity, suggesting that bulky substituents enhance cellular uptake .

Comparison with Non-Oxazole Heterocycles

Imidazole and Triazole Derivatives
  • Imidazole Analogs: Compound 6 in (2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol) features a thioether and ethanol chain, which may confer higher membrane permeability than the hydroxymethyl group in the target compound .
  • Triazole Derivatives : 5-(4-Fluorophenyl)-4-R-1,2,4-triazole-3-thiols () exhibit antimicrobial activity, highlighting the role of fluorine in enhancing bioactivity across heterocyclic systems .
Thiadiazole Derivatives
  • Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () show selective anticancer activity against breast cancer (IC₅₀ = 1.28 µg/mL), suggesting that fluorinated aromatic systems synergize with sulfur-containing heterocycles .

Biological Activity

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Information

PropertyValue
Chemical FormulaC10_{10}H8_{8}FNO2_{2}
Molecular Weight193.18 g/mol
IUPAC NameThis compound
PubChem CID79145510

The compound features a 4-fluorophenyl group attached to an oxazole ring , which is further connected to a methanol group . This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. For instance, it has been tested against clinical isolates of Neisseria gonorrhoeae, demonstrating bacteriostatic properties with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In particular, it has shown promise in targeting specific pathways involved in tumor growth and metastasis.

Case Study: Neuroprotection

A notable study investigated the neuroprotective effects of a related compound, which demonstrated that exposure to neurotoxic stimuli resulted in enhanced neuronal survival when treated with this compound derivatives. The treatment led to a 50% increase in survival rates in neuronal cultures exposed to amyloid-beta (Aβ) peptide . This suggests potential applications in neurodegenerative disease therapies.

Interaction with Biological Targets

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various cellular receptors and enzymes. Similar compounds have been shown to bind with high affinity to multiple targets, leading to alterations in cellular signaling pathways.

Biochemical Pathways

Compounds with oxazole rings have been implicated in influencing several biochemical pathways that regulate cell proliferation and apoptosis. The presence of the fluorine atom may enhance the compound's binding affinity and stability, making it a valuable scaffold for drug development.

Synthetic Routes

The synthesis of this compound typically involves reactions between 4-fluorobenzaldehyde and glycine under specific conditions. Optimized reaction conditions can improve yield and purity while adhering to green chemistry principles.

Future Directions

Given its promising biological activities, further research into this compound could lead to the development of new therapeutic agents. Its unique structure provides opportunities for modification and optimization to enhance efficacy and reduce toxicity.

Q & A

Q. Basic

  • Spectroscopy :
    • FT-IR identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for methanol, C-F at ~1220 cm⁻¹) .
    • NMR (¹H/¹³C) confirms substituent positions: Fluorophenyl protons show deshielding (δ 7.2–7.8 ppm), while oxazole carbons resonate at δ 140–160 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles (e.g., oxazole-phenyl torsion ~30–45°). Software like SHELXL refines hydrogen bonding networks (e.g., N-H···O/N interactions) .

How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

Q. Advanced

  • DFT studies : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and map electrostatic potentials (MEP) to predict reactivity. For analogs, HOMO-LUMO gaps ~4–5 eV suggest stability under physiological conditions .
  • Molecular docking : Screen against targets like p38α MAP kinase (using AutoDock Vina) to assess binding affinity. Dihedral angles between fluorophenyl and oxazole moieties influence steric compatibility with active sites .

What experimental strategies resolve contradictions between crystallographic data and computational structural predictions?

Q. Advanced

  • Cross-validation : Compare SCXRD-derived torsion angles (e.g., 35.7° for fluorophenyl-oxazole) with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects .
  • Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to assess conformational flexibility. RMSD values >2 Å suggest dynamic deviations from static models .

How should stability-indicating studies be designed to evaluate degradation pathways under stress conditions?

Q. Advanced

  • Forced degradation : Expose the compound to heat (80°C), UV light, and hydrolytic conditions (acid/base). Monitor via HPLC-MS for degradation products (e.g., oxazole ring cleavage or fluorophenyl oxidation) .
  • Kinetic analysis : Calculate degradation rate constants (k) under varying pH. For analogs, acidic conditions (pH 1–3) accelerate hydrolysis, requiring stabilization via lyophilization or inert packaging .

What methodologies assess the environmental impact of this compound?

Q. Advanced

  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structure-activity relationships (SAR) compare logP values to predict bioaccumulation .
  • Green synthesis : Replace DMF with ionic liquids or ethanol-water mixtures to reduce waste. Biocatalytic routes (e.g., ketoreductases) improve atom economy .

How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Q. Advanced

  • Derivatization : Introduce substituents (e.g., methyl, nitro) at the oxazole 2-position or fluorophenyl para-position. For kinase inhibitors, electron-withdrawing groups enhance binding (IC₅₀ reduction by ~30%) .
  • Comparative crystallography : Solve structures of analogs (e.g., pyridyl vs. phenyl substitutions) to correlate dihedral angles with inhibitory potency .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (CSP-HPLC) or enzymatic kinetic resolution (e.g., lipases) to separate enantiomers. For hydroxymethyl groups, asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .
  • Process optimization : Continuous flow reactors minimize racemization by reducing residence time at high temperatures .

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